

Lenacapavir: A Comparative Analysis of its Potency Across Diverse HIV-1 Clades

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Compound of Interest

Compound Name: *Lenacapavir Sodium*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lenacapavir's in vitro potency against a spectrum of Human Immunodeficiency Virus Type 1 (HIV-1) clades. The experimental data cited herein is intended to offer a clear perspective on the drug's broad-spectrum anti-HIV-1 activity.

Quantitative Potency of Lenacapavir Against Diverse HIV-1 Isolates

Lenacapavir has demonstrated potent antiviral activity, with inhibitory concentrations in the picomolar to low nanomolar range across a wide variety of HIV-1 clades. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various in vitro studies.

HIV-1 Clade/Group	Cell Line	Assay Type	Mean EC50/IC50 (pM)	EC50/IC50 Range (pM)	Reference
Group M					
Subtype A	MAGIC-5A	Single-Cycle	200 (mean for 11 isolates)	140 - 310	[1]
Subtype A1	HEK293T	-	240 (mean for various subtypes)	150 - 360	[2] [3]
Subtype B	MAGIC-5A	Single-Cycle	200 (mean for 11 isolates)	140 - 310	[1]
Subtype C	MAGIC-5A	Single-Cycle	200 (mean for 11 isolates)	140 - 310	[1]
Subtype D	MAGIC-5A	Single-Cycle	200 (mean for 11 isolates)	140 - 310	[1]
Subtype F	MAGIC-5A	Single-Cycle	200 (mean for 11 isolates)	140 - 310	[1]
Subtype G	HEK293T	-	240 (mean for various subtypes)	150 - 360	[2] [3]
Subtype H	HEK293T	-	240 (mean for various subtypes)	150 - 360	[2] [3]
CRF01_AE	HEK293T	-	240 (mean for various subtypes)	150 - 360	[2] [3]

CRF02_AG	HEK293T	-	240 (mean for various subtypes)	150 - 360	[2] [3]
Various Subtypes (A1, AE, AG, B, C, D, F1, G, H)	-	-	-	21 - 115	[4] [5]
Group O					
Isolate MVP5180	MAGIC-5A	Single-Cycle	180	-	[1]
HIV-2					
Various Isolates	MAGIC-5A	Single-Cycle	2200 (mean for 12 isolates)	1100 - 3200	[1]
Rod Isolate	MT-4 cells	-	885	-	[2] [3] [6]

It is noteworthy that while Lenacapavir is highly potent against a wide array of HIV-1 group M subtypes and group O, its activity against HIV-2 is reduced, with IC50 values in the low nanomolar range, approximately 11- to 14-fold less potent compared to HIV-1.[\[1\]](#) Importantly, pre-existing resistance mutations to other antiretroviral classes do not seem to affect Lenacapavir's potency.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Lenacapavir's potency.

Single-Cycle Infectivity Assay

This assay measures the antiviral activity of a compound during a single round of viral replication.

- Cell Culture and Virus Production:

- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- To produce single-cycle infectious viral particles, HEK293T cells are co-transfected with an HIV-1 proviral plasmid (e.g., pNL4-3) that is deficient in the env gene and carries a luciferase reporter gene, along with a plasmid expressing the vesicular stomatitis virus G (VSV-G) envelope protein.
- The supernatant containing the pseudotyped virus is harvested 48 hours post-transfection, filtered, and stored.
- Antiviral Activity Assessment:
 - Target cells (e.g., MAGIC-5A indicator cells, which are HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven β -galactosidase reporter gene) are seeded in 96-well plates.
 - The cells are pre-incubated with serial dilutions of Lenacapavir for a specified period.
 - A standardized amount of the pseudotyped virus is then added to the wells.
 - After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
 - The 50% inhibitory concentration (IC₅₀) is calculated by determining the drug concentration at which a 50% reduction in luciferase activity is observed compared to the virus control without the drug.^[1]

Multiple-Cycle Infectivity Assay

This assay evaluates the effect of an antiviral compound over multiple rounds of viral replication.

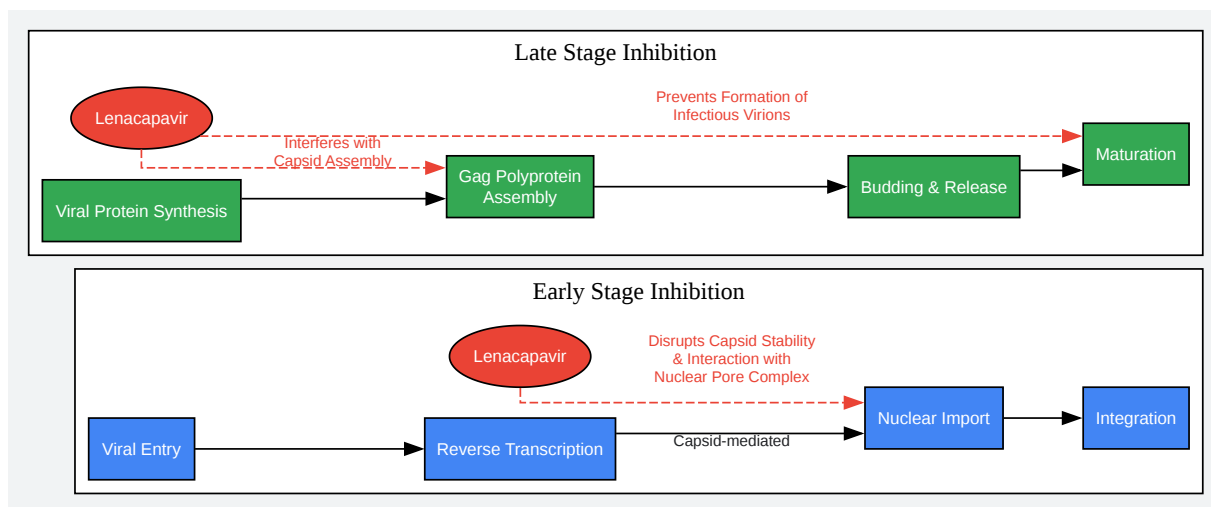
- Cell Culture and Infection:
 - A susceptible T-cell line, such as CEM-NKR-CCR5-Luc, is used.^[1] These cells are maintained in RPMI-1640 medium supplemented with FBS and antibiotics.
 - Cells are seeded in 96-well plates and treated with serial dilutions of Lenacapavir.

- The cells are then infected with a replication-competent HIV-1 isolate of a specific clade.
- Measurement of Viral Replication:
 - The cultures are incubated for a period of several days (e.g., 7 days), allowing for multiple rounds of viral replication.
 - Viral replication is quantified by measuring a reporter gene product (e.g., luciferase activity in the cell lysate) or by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
 - The 50% effective concentration (EC₅₀) is determined as the drug concentration that inhibits viral replication by 50% compared to the untreated control.

Mechanism of Action and Experimental Workflow

Lenacapavir is a first-in-class capsid inhibitor that disrupts multiple stages of the HIV-1 life cycle.^{[7][8][9]} It binds to the interface between adjacent capsid protein (p24) subunits, interfering with capsid stability and function. This disruption affects both early and late stages of viral replication.

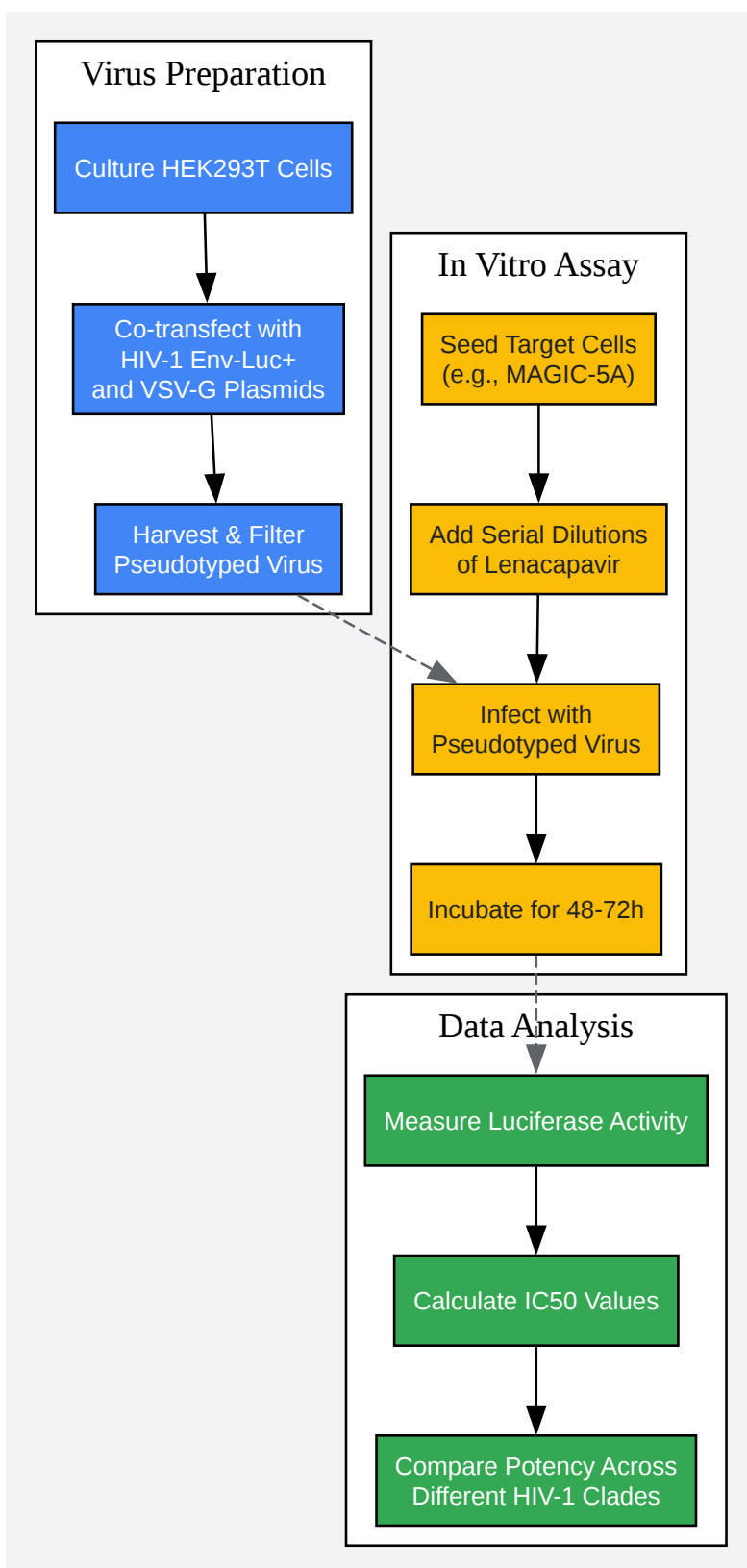
Diagram of Lenacapavir's Mechanism of Action



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Caption: Lenacapavir's dual mechanism of action in the HIV-1 life cycle.

Experimental Workflow for Potency Assessment



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Caption: Workflow for determining the in vitro potency of Lenacapavir.

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